

The Impact of GSK4027 on Histone Acetylation: A Technical Guide

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Compound of Interest

Compound Name: GSK 4027

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Abstract

GSK4027 is a potent and selective chemical probe for the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A). By binding to the acetyl-lysine reading domain of these proteins, GSK4027 is expected to disrupt the downstream signaling cascades that are dependent on the recognition of acetylated histone tails. This guide provides a comprehensive overview of GSK4027, its mechanism of action, and its characterized effects. While direct, quantitative data on the global or locus-specific changes in histone acetylation upon GSK4027 treatment are not extensively detailed in the public domain, this document outlines the established biochemical and cellular engagement of GSK4027 with its targets and provides detailed protocols for investigating its downstream effects on histone modifications.

Introduction to GSK4027 and its Targets

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. This process is dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The GNAT family of HATs, which includes PCAF and GCN5, are responsible for acetylating specific lysine residues on histone tails, a mark that is generally associated with a more open chromatin structure and transcriptional activation.

PCAF and GCN5 contain a bromodomain, a protein module that specifically recognizes and binds to acetylated lysine residues on histones and other proteins. This "reading" function is critical for the recruitment and stabilization of chromatin-modifying complexes at specific genomic loci, thereby propagating and maintaining a transcriptionally active chromatin state.

GSK4027 is a small molecule inhibitor designed to specifically target the bromodomains of PCAF and GCN5. By competitively inhibiting the binding of these bromodomains to acetylated histones, GSK4027 is hypothesized to disrupt the recruitment of PCAF/GCN5-containing complexes to chromatin, thereby modulating gene expression programs that are dependent on these interactions.

Quantitative Data on GSK4027

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of GSK4027.

Table 1: In Vitro Binding Affinity and Potency of GSK4027

Target	Assay Type	Metric	Value	Reference
PCAF	TR-FRET	IC50	40 nM	[1]
PCAF	BROMOscan	Ki	1.4 nM	[1]
GCN5	BROMOscan	Ki	1.4 nM	[1]

Table 2: Cellular Target Engagement of GSK4027

Target	Assay Type	Cell Line	Metric	Value	Reference
PCAF	NanoBRET	HEK293	IC50	60 nM	[1]

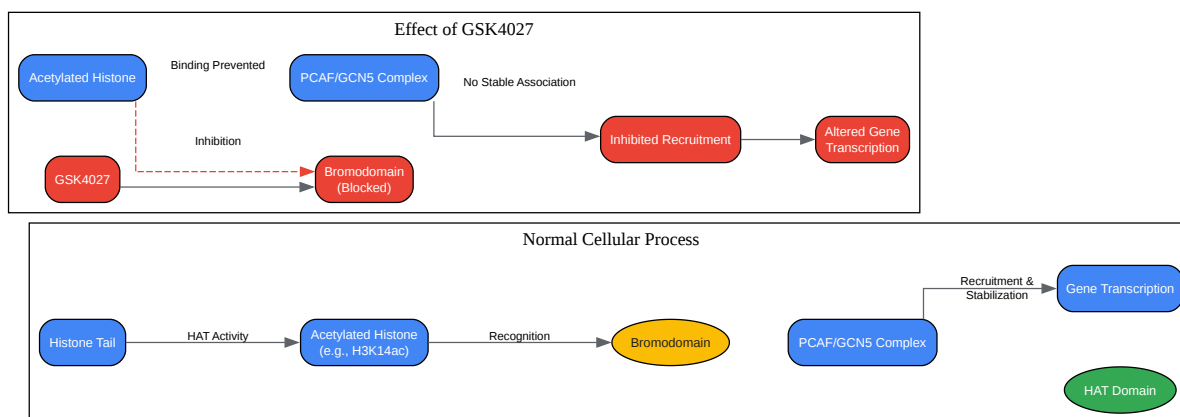
Table 3: Selectivity Profile of GSK4027

Off-Target Bromodomain	Assay Type	Metric	Selectivity vs. PCAF/GCN5	Reference
BET Family	-	-	≥18,000-fold	[1][2]
BRPF3	BROMOscan	Ki (100 nM)	>70-fold	[1]
BRD1	BROMOscan	Ki (110 nM)	>70-fold	[1]
FALZ	BROMOscan	Ki (130 nM)	>70-fold	[1]
BRPF1	BROMOscan	Ki (140 nM)	>70-fold	[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of GSK4027

The following diagram illustrates the proposed mechanism by which GSK4027 disrupts the function of PCAF/GCN5.

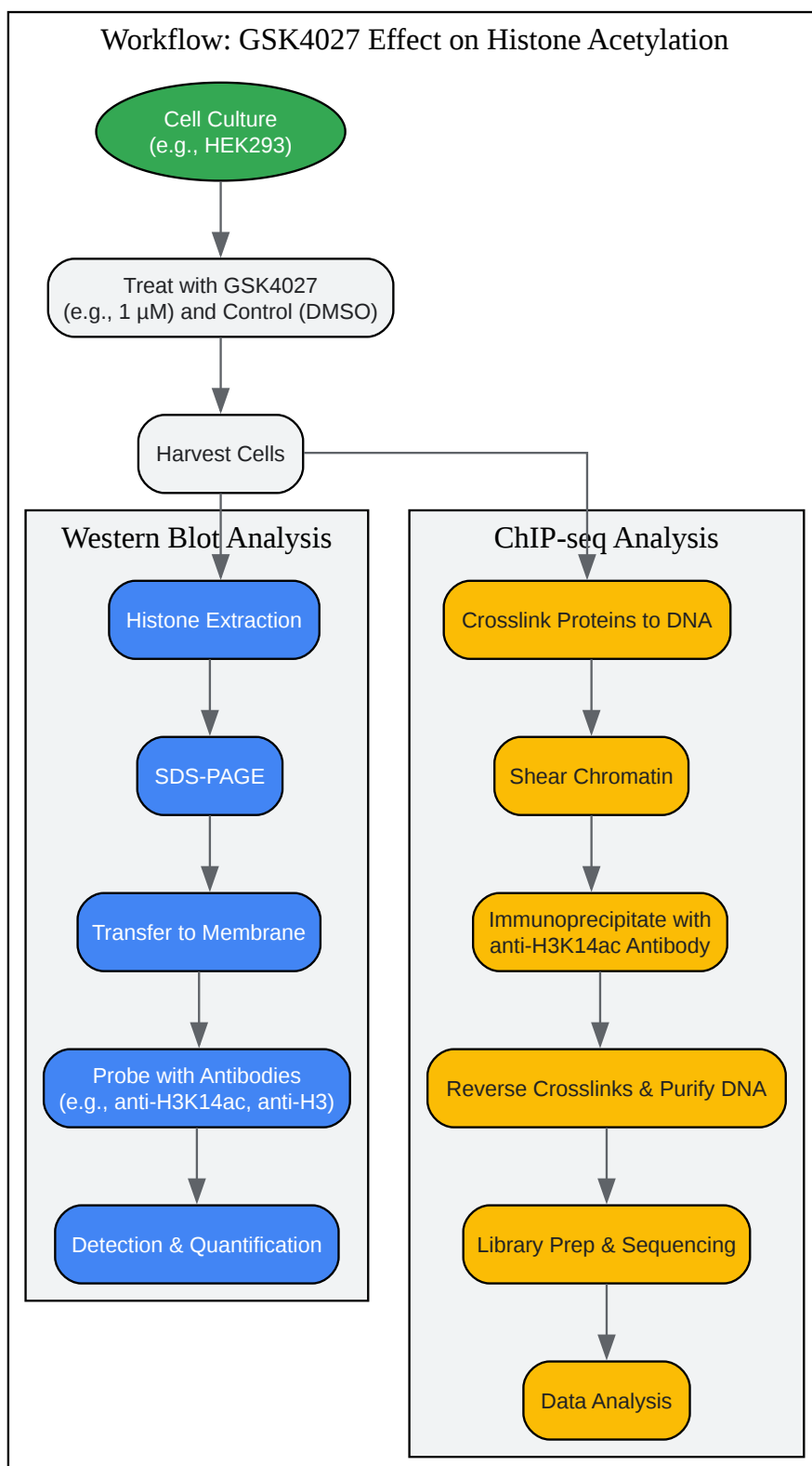


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Caption: Proposed mechanism of GSK4027 action.

Experimental Workflow for Assessing Histone Acetylation Changes

This diagram outlines a typical workflow to investigate the downstream effects of GSK4027 on cellular histone acetylation levels.



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Caption: Workflow for analyzing histone acetylation changes.

Experimental Protocols

While specific studies detailing the effect of GSK4027 on histone acetylation are not readily available, the following are detailed, generalized protocols for the key experiments that would be required to assess these effects.

Protocol for Cellular Target Engagement using NanoBRET™ Assay

This protocol is adapted for measuring the displacement of PCAF from histone H3 by GSK4027 in live cells.

Materials:

- HEK293 cells
- Opti-MEM™ I Reduced Serum Medium
- Lipofectamine™ 2000 Transfection Reagent
- Plasmids: NanoLuc®-PCAF and HaloTag®-Histone H3.3
- HaloTag® NanoBRET™ 618 Ligand
- GSK4027 and DMSO (vehicle control)
- White, 96-well assay plates

Procedure:

- Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of transfection.
- Transfection:
 - Prepare a DNA-lipid complex by co-transfecting the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids using Lipofectamine™ 2000 in Opti-MEM™, following the manufacturer's instructions.

- Incubate the cells with the transfection complex for 24 hours at 37°C and 5% CO₂.
- Cell Plating for Assay:
 - Harvest the transfected cells and resuspend them in fresh medium.
 - Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the recommended concentration.
 - Dispense the cell suspension into a white 96-well plate.
- Compound Treatment:
 - Prepare serial dilutions of GSK4027 in assay medium.
 - Add the GSK4027 dilutions and DMSO control to the appropriate wells.
 - Incubate the plate for 2 hours at 37°C and 5% CO₂.
- NanoBRET™ Measurement:
 - Add the Nano-Glo® Substrate to each well.
 - Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
- Data Analysis:
 - Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
 - Plot the corrected BRET ratio against the log of the GSK4027 concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol for Western Blot Analysis of Histone Acetylation

Materials:

- Cells treated with GSK4027 or DMSO
- Histone extraction buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-H3K14ac, anti-total H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Histone Extraction:
 - Lyse the harvested cells and isolate the nuclear fraction.
 - Extract histones from the nuclear pellet using an acid extraction method.
 - Quantify the protein concentration of the histone extracts.
- SDS-PAGE and Transfer:
 - Separate equal amounts of histone extracts on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., anti-H3K14ac) overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.
- Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the intensity of the acetylated histone band to the intensity of the total histone H3 band to account for loading differences.

Protocol for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Materials:

- Cells treated with GSK4027 or DMSO
- Formaldehyde for crosslinking
- Lysis and sonication buffers
- Antibody for the histone mark of interest (e.g., anti-H3K14ac)
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer and proteinase K
- DNA purification kit
- Reagents for library preparation and sequencing

Procedure:

- **Crosslinking and Chromatin Preparation:**
 - Treat cells with formaldehyde to crosslink proteins to DNA.
 - Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
- **Immunoprecipitation:**
 - Incubate the sheared chromatin with an antibody specific for the histone acetylation mark of interest overnight at 4°C.
 - Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
 - Wash the beads to remove non-specific binding.
- **Elution and Reverse Crosslinking:**
 - Elute the chromatin from the beads.
 - Reverse the crosslinks by incubating at 65°C and treating with proteinase K.
- **DNA Purification and Library Preparation:**
 - Purify the immunoprecipitated DNA.
 - Prepare a sequencing library from the purified DNA.
- **Sequencing and Data Analysis:**
 - Sequence the library on a next-generation sequencing platform.
 - Align the sequencing reads to the reference genome.
 - Perform peak calling to identify regions enriched for the histone acetylation mark.
 - Compare the enrichment profiles between GSK4027-treated and control samples to identify differential acetylation.

Conclusion

GSK4027 is a valuable chemical probe for elucidating the biological roles of the PCAF and GCN5 bromodomains. Its high potency and selectivity make it a suitable tool for investigating the downstream consequences of inhibiting the "reading" of acetylated histone marks by these key epigenetic regulators. While direct evidence of GSK4027's impact on cellular histone acetylation levels is not yet widely published, the experimental protocols provided in this guide offer a clear path for researchers to undertake such investigations. Future studies employing techniques like Western blotting and ChIP-seq are necessary to fully understand how GSK4027 modulates the epigenetic landscape and subsequent gene expression programs.

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